molecular formula C18H19ClN4O3 B12808770 N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea CAS No. 75291-69-9

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea

Cat. No.: B12808770
CAS No.: 75291-69-9
M. Wt: 374.8 g/mol
InChI Key: FCSGJKSXGDNDPB-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea is a urea-based compound featuring a 4-chloro-2-pyridinyl group, a cyclohexyl group, and a 4-(hydroxy(oxido)amino)phenyl substituent. Urea derivatives are widely explored for their biological activities, particularly in medicinal chemistry, due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

75291-69-9

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)-1-cyclohexyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C18H19ClN4O3/c19-13-10-11-20-17(12-13)22(15-4-2-1-3-5-15)18(24)21-14-6-8-16(9-7-14)23(25)26/h6-12,15H,1-5H2,(H,21,24)

InChI Key

FCSGJKSXGDNDPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2=NC=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-pyridine with cyclohexylamine to form an intermediate, which is then reacted with 4-(hydroxy(oxido)amino)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on molecular properties, synthesis, hazards, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea (Target) Not explicitly provided Estimated >400 ~4–5* Not reported 4-Chloro-pyridinyl, cyclohexyl, hydroxy-oxido-aryl
G756-1578 () C23H19ClN4O3 434.88 4.3978 Not reported 4-Chlorophenyl, pyrido-pyrimidinyl methoxy
N-(4-Chlorophenyl)-N'-(2-ethoxyphenyl)urea () C15H15ClN2O2 290.74 ~3.5† Not reported 4-Chlorophenyl, 2-ethoxyphenyl
N-(4-(2-(N-Methylcarbamoyl)-4-pyridyloxy)phenyl)-N'-(4-(trifluoromethyl)phenyl)urea () C21H18F3N3O3 417.38 ~3.8‡ 207–209 Trifluoromethylphenyl, pyridyloxy carbamoyl

Notes:

  • *Estimated logP based on substituent contributions (e.g., cyclohexyl increases hydrophobicity).
  • †Predicted using fragment-based methods.
  • ‡Derived from structurally similar compounds in .

Key Research Findings and Data Gaps

  • Structural Insights : Crystallographic data for analogs () reveal V-shaped conformations and π-π stacking interactions, which influence solubility and stability. The target compound likely adopts a similar conformation .
  • Toxicity Profile : While hazards are inferred from analogs, specific ecotoxicological data (e.g., biodegradability) for the target compound remain unreported .

Biological Activity

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea, often referred to as a substituted urea compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C17H22ClN5O2
  • Molecular Weight : 374.8 g/mol .

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the chloro-pyridine moiety and the hydroxy(oxido)amino group suggests potential mechanisms involving:

  • Inhibition of Enzymatic Activity : The urea group can interact with enzymes, potentially inhibiting their activity.
  • Antiviral Properties : Preliminary studies indicate that similar compounds have shown efficacy against viral infections by targeting viral replication mechanisms .

Antiviral Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antiviral properties. For instance, certain analogues demonstrated potent inhibition against human adenoviruses (HAdV), with selectivity indexes exceeding 100 . This suggests that this compound may also possess antiviral capabilities.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any therapeutic agent. In studies involving related compounds:

  • IC50 Values : Some derivatives showed IC50 values in the low micromolar range, indicating effective concentration levels for biological activity without significant cytotoxic effects .
  • Comparative Toxicity : Compounds were compared against standard antiviral agents like niclosamide, showing reduced cytotoxicity while maintaining efficacy.

Study 1: Antiviral Efficacy

A study focusing on a series of substituted urea analogues found that certain compounds exhibited IC50 values as low as 0.27 μM against HAdV, with minimal cytotoxicity (CC50 = 156.8 μM) . This highlights the potential of this compound in developing effective antiviral therapies.

Study 2: Mechanistic Insights

Mechanistic studies revealed that some derivatives inhibit the DNA replication process of HAdV, suggesting a targetable pathway for therapeutic intervention. This finding supports further investigation into the specific interactions between the compound and viral components.

Data Table: Biological Activity Overview

Activity Type IC50 (μM) CC50 (μM) Selectivity Index
Antiviral (HAdV)0.27156.8>100
Cytotoxicity---

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